molecular formula C19H19N3O2S B2566719 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 896018-00-1

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No. B2566719
CAS RN: 896018-00-1
M. Wt: 353.44
InChI Key: WZRNIEYUHPERDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide, also known as compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the oxadiazole family, which has been widely studied for their diverse biological activities such as anti-inflammatory, antioxidant, and anti-cancer properties. In

Scientific Research Applications

Antimicrobial and Hemolytic Activity

Research conducted by Gul et al. (2017) on the synthesis of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives demonstrated antimicrobial activity against selected microbial species. Most compounds in this series were active, with compounds 6d and 6f showing potent activity. This study highlighted the compounds' low toxicity, except for 6h and 6l, which exhibited higher cytotoxicity (Gul et al., 2017).

α-Glucosidase Inhibitory Potential

A study by Iftikhar et al. (2019) on N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide found these compounds to be promising α-glucosidase inhibitors. Molecular modeling and ADME predictions supported their potential as drug leads, highlighting their utility in managing diabetes-related complications (Iftikhar et al., 2019).

Enzyme Inhibition

Rehman et al. (2013) synthesized a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, showing activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This indicates potential applications in the treatment of neurodegenerative diseases and inflammation (Rehman et al., 2013).

Antitumor Activity

Al-Suwaidan et al. (2016) reported on the synthesis and evaluation of 3-benzyl-4(3H)quinazolinone analogues, demonstrating broad-spectrum antitumor activity. This suggests their potential application in cancer treatment, with compounds showing significant potency compared to the control (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-12-4-7-15(8-5-12)25-11-17(23)20-19-22-21-18(24-19)16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRNIEYUHPERDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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